4-ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide
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Overview
Description
4-ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with ethoxy, methyl, and sulfonamide groups, as well as an azetidine ring attached to a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate alkylating agent under basic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be formed by cyclization of a suitable amino alcohol or amino halide precursor.
Coupling of the Thiadiazole and Azetidine Rings: The thiadiazole and azetidine rings can be coupled using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Introduction of the Benzene Sulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
4-ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of thiadiazole and azetidine derivatives.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-4-22-14-6-5-13(7-10(14)2)24(20,21)18-12-8-19(9-12)15-17-16-11(3)23-15/h5-7,12,18H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOOZPBJUUFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NN=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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